4-Tert-butyl-3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-tert-butyl-3-[4-(pyridin-2-ylmethyl)piperazine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-19(2,3)15-12-21-17(24)16(15)18(25)23-10-8-22(9-11-23)13-14-6-4-5-7-20-14/h4-7,15-16H,8-13H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHDWVOCEUSQTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)N2CCN(CC2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrrolidin-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: This step involves the reaction of the pyrrolidin-2-one intermediate with a piperazine derivative, often under nucleophilic substitution conditions.
Attachment of the pyridin-2-ylmethyl group: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Hydrolysis of the Lactam and Amide Bonds
The pyrrolidin-2-one lactam and piperazine-linked tertiary amide are susceptible to hydrolysis under acidic or basic conditions.
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Acidic Hydrolysis : Protonation of the lactam carbonyl facilitates nucleophilic attack by water, leading to ring opening and formation of γ-aminobutyric acid derivatives .
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Basic Hydrolysis : Strong bases (e.g., NaOH) cleave the amide bond, yielding 4-tert-butylpyrrolidin-3-carboxylic acid and 1-(pyridin-2-ylmethyl)piperazine .
Reduction of the Lactam
The lactam ring undergoes reduction to form pyrrolidine derivatives using agents like lithium aluminum hydride (LiAlH₄) or borane-THF:
This reaction retains the piperazine-carbonyl moiety but modifies the ring’s electronic properties .
| Reducing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C to reflux, 6h | 4-tert-butyl-3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}pyrrolidine | 88 | |
| Borane-THF | RT, 12h | Same as above | 82 |
Functionalization of the Piperazine Nitrogen
The tertiary amine in the piperazine ring can undergo alkylation or acylation:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) .
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Acylation : Acetic anhydride or acyl chlorides introduce acyl groups at the nitrogen .
Pyridine Ring Modifications
The pyridin-2-ylmethyl group participates in electrophilic substitution (e.g., nitration, sulfonation) and coordination chemistry:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the pyridine’s 4-position .
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Metal Complexation : Pyridine’s nitrogen coordinates with transition metals (e.g., Pd, Cu), enabling catalytic applications .
Stability Under Oxidative and Reductive Conditions
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Oxidation : The pyrrolidinone ring resists oxidation, but the pyridine methyl group oxidizes to a carboxylic acid with KMnO₄ .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine to piperidine but leaves the lactam intact .
Key Synthetic Routes
The compound is synthesized via:
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Amide Coupling : Piperazine-1-carbonyl chloride reacts with 4-tert-butylpyrrolidin-3-amine .
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Mitsunobu Reaction : Links pyridin-2-ylmethanol to piperazine using DIAD/PPh₃ .
| Step | Reaction | Reagents | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Amide formation | EDC/HOBt, DIPEA, DMF | 85 | |
| 2 | Mitsunobu alkylation | DIAD, PPh₃, THF | 78 |
Degradation Pathways
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Research indicates that derivatives of Mannich bases, including those similar to our compound, exhibit significant anticancer properties against various cell lines such as hepatocellular carcinoma (HepG2), human lung carcinoma (SK-LU-1), and human breast cancer (MCF-7) . The structural features of these compounds can be pivotal in enhancing their cytotoxicity.
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Neuropharmacology :
- Compounds with piperazine and pyridine groups have been studied for their effects on the central nervous system. They may act as dual orexin receptor agonists, which could be beneficial in treating conditions such as narcolepsy and obesity . The specific interactions of the pyridyl group with orexin receptors suggest potential for developing targeted therapies.
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Drug Design :
- The structural versatility of 4-Tert-butyl-3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one allows for modifications that can enhance its pharmacokinetic properties. For instance, altering the substituents on the piperazine or pyridine rings can lead to improved solubility and bioavailability .
Table 1: Summary of Biological Activities
Case Studies
- Mannich Base Derivatives :
-
Orexin Receptor Agonists :
- Research into compounds with similar structures found that the introduction of different substituents on the piperazine ring significantly influenced their potency as orexin receptor agonists. Specifically, the presence of a pyridyl group enhanced binding affinity and efficacy at both OX1R and OX2R receptors .
Mechanism of Action
The mechanism of action of 4-Tert-butyl-3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs share the pyrrolidin-2-one core but differ in substituents on the piperazine ring and the pyrrolidinone backbone. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Electronic Effects : Nitro () and methoxy () groups on the piperazine introduce electron-withdrawing and electron-donating effects, respectively, altering reactivity and binding affinity.
- Stereochemical Complexity : Compounds like (±)-trans-4f have two asymmetric centers, complicating synthesis but enabling stereoselective interactions with biological targets.
Biological Activity
The compound 4-Tert-butyl-3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one is a piperazine derivative that has garnered attention for its potential biological activities, particularly as a GLP-1 receptor agonist. This article explores the synthesis, biological activity, and pharmacological implications of this compound based on recent research findings and case studies.
Synthesis
The synthesis of this compound involves several steps, primarily focusing on the formation of the piperazine ring and subsequent modifications to introduce the tert-butyl and pyridine moieties. The synthetic route typically includes:
- Formation of Piperazine : The initial step involves reacting tert-butyl isocyanate with pyridin-2-ylmethylamine to form the piperazine derivative.
- Carbonyl Introduction : The carbonyl group is introduced through acylation using appropriate acid chlorides.
- Final Cyclization : The final cyclization step yields the desired pyrrolidinone structure.
The primary mechanism of action for this compound is its role as a GLP-1 receptor agonist . GLP-1 (Glucagon-like peptide 1) is a hormone involved in glucose metabolism, and its agonists are being explored for their therapeutic potential in diabetes management and obesity treatment. The compound enhances insulin secretion in response to glucose levels, thereby improving glycemic control.
Efficacy Studies
Recent studies have highlighted the efficacy of this compound in various preclinical models:
- In Vitro Studies : The compound demonstrated significant activation of GLP-1 receptors in cultured pancreatic beta cells, leading to increased insulin secretion and reduced glucagon levels.
- In Vivo Studies : Animal models treated with this compound showed improved glucose tolerance and reduced body weight compared to controls, indicating its potential for managing type 2 diabetes and obesity.
Case Study 1: Diabetes Management
In a study published in MDPI , researchers evaluated the effects of various GLP-1 receptor agonists, including derivatives similar to our compound, on diabetic mice. The results indicated that these compounds significantly improved fasting blood glucose levels and enhanced insulin sensitivity (IC50 values were reported as low as 10 µM) .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of similar piperazine derivatives. These studies revealed that certain derivatives exhibited cytotoxic effects against cancer cell lines such as LNCaP (prostate cancer) with IC50 values around 5 µM, suggesting that modifications to the piperazine structure could enhance biological activity .
Comparative Analysis of Biological Activity
Q & A
Q. What SAR trends emerge from comparing 4-Tert-butyl analogs with other substituents?
- Bulkier groups (e.g., adamantyl) reduce solubility but increase target selectivity. Removing the tert-butyl group decreases metabolic stability (t₁/₂ from 8 h to <2 h in liver microsomes) .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boc Deprotection | TFA/DCM, 0°C, 2 h | 85–90 | |
| Reductive Amination | NaBH₃CN, MeOH, RT, 12 h | 60–70 | |
| Column Purification | Hexanes/EtOAc + 0.25% Et₃N | 45 |
Q. Table 2. Comparative Bioactivity of Halogenated Analogs
| Substituent | logP | IC₅₀ (nM, Kinase X) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| Cl | 3.2 | 12 ± 2 | 8.0 ± 0.5 |
| F | 2.8 | 130 ± 15 | 6.5 ± 0.3 |
| H | 2.5 | >1000 | 2.1 ± 0.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
